molecular formula C16H14FN5O3 B2807542 N-(3-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide CAS No. 478078-21-6

N-(3-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide

Cat. No. B2807542
CAS RN: 478078-21-6
M. Wt: 343.318
InChI Key: CTAJHYUUWQOTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C16H14FN5O3 and its molecular weight is 343.318. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Cytotoxic and Antioxidant Evaluation

    A study synthesized heterocyclic moieties related to the compound, testing them for cytotoxic and antioxidant activities using methods like MTT assay and DPPH method. They found specific derivatives showing notable activity in these areas (Journals Iosr, Kolanpaka & Gade, 2015).

  • Antimicrobial Activity

    Another research focused on synthesizing N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, evaluating their antimicrobial activities. They found certain compounds exhibiting significant antibacterial and antifungal activities (Ahsan et al., 2016).

  • Antitumor Activity

    A study on isoxazolyl- and isothiazolylcarbamides, which are structurally related to the target compound, found some of these compounds displaying high antitumor activity and enhancing the effect of cytostatic drugs (Potkin et al., 2014).

Chemical Synthesis and Structural Analysis

  • Crystal Structures of Derivatives

    Research on the synthesis of pyrazole compounds, including derivatives of the target compound, provided insights into their crystal structures, contributing to the understanding of their chemical properties (Loh et al., 2013).

  • Synthesis of Cytotoxic Compounds

    Another study utilized a propenone derivative in the synthesis of various heterocyclic compounds, including those similar to the target compound, revealing their potential cytotoxic properties (Mansour et al., 2020).

properties

IUPAC Name

1-(3-fluorophenyl)-3-[(3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O3/c17-11-4-1-5-12(7-11)19-16(24)21-20-15(23)14-8-13(22-25-14)10-3-2-6-18-9-10/h1-7,9,14H,8H2,(H,20,23)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAJHYUUWQOTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CN=CC=C2)C(=O)NNC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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